5-Bromo-2-chloro-4-methoxybenzenesulfonamide
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Overview
Description
5-Bromo-2-chloro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C7H7BrClNO3S and its molecular weight is 300.55. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
A study discusses the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, which show promising properties for photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Analytical Chemistry
In analytical chemistry, sodium N-bromo-p-nitrobenzenesulfonamide has been used as an oxidizing titrant for direct titrations of various substances. This compound offers simple and rapid procedures with minimal errors, showcasing the versatility of benzenesulfonamide derivatives in analytical applications (Gowda, Trieff, Ramanujam, Malinski, Kadish, & Mahadevappa, 1983).
Enzyme Inhibition Studies
A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their potential to inhibit enzymes like acetylcholinesterase (AChE) and α-glucosidase. Certain compounds demonstrated excellent inhibitory activities, indicating the potential of benzenesulfonamide derivatives in developing enzyme inhibitors for therapeutic applications (Riaz, 2020).
Halogenation Reactions in Organic Chemistry
Research on the halogenation of polyalkylbenzenes with N-halosuccinimide and acidic catalysts highlights the utility of benzenesulfonamide derivatives in facilitating selective halogenation reactions, which are crucial in organic synthesis and the development of various organic compounds (Bovonsombat & Mcnelis, 1993).
Mechanism of Action
Target of Action
5-Bromo-2-chloro-4-methoxybenzenesulfonamide is a key intermediate for the synthesis of a family of promising Sodium-Glucose Transporter-2 (SGLT2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes. They work by inhibiting the reabsorption of glucose in the kidneys, which leads to the excretion of glucose in the urine .
Mode of Action
It is known that it plays a crucial role in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in the synthesis of SGLT2 inhibitors. These inhibitors affect the renal glucose reabsorption pathway. By inhibiting SGLT2, these drugs reduce the reabsorption of glucose in the kidneys, leading to the excretion of glucose in the urine . This results in a decrease in blood glucose levels, which is beneficial for the treatment of diabetes .
Pharmacokinetics
As a key intermediate in the synthesis of sglt2 inhibitors, its pharmacokinetic properties would significantly influence the bioavailability of the final drug product .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a precursor in the synthesis of SGLT2 inhibitors. These inhibitors have been shown to effectively lower blood glucose levels in patients with type 2 diabetes . Additionally, they have been associated with weight loss and a reduction in blood pressure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the conditions under which the Suzuki–Miyaura cross-coupling reaction takes place , as well as the conditions under which the final SGLT2 inhibitors are administered and metabolized
Properties
IUPAC Name |
5-bromo-2-chloro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO3S/c1-13-6-3-5(9)7(2-4(6)8)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXQRWYPWZNORI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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